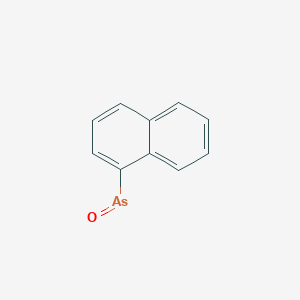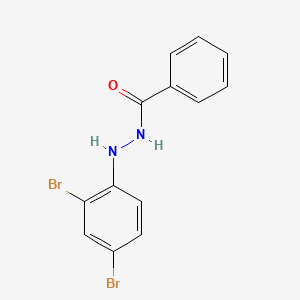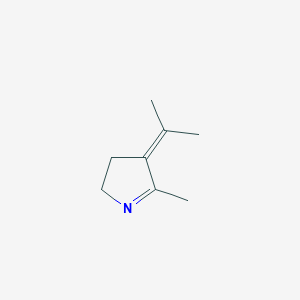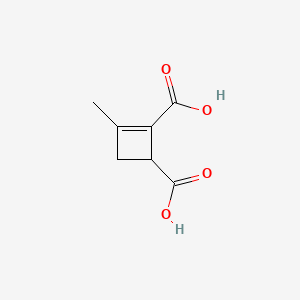
1-Arsorosonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Arsorosonaphthalene is an organoarsenic compound with the molecular formula C10H7AsO It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by an arsorosyl group (AsO) Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Arsorosonaphthalene can be synthesized through several methods, including:
Direct Arsorosylation: This involves the direct introduction of the arsorosyl group into the naphthalene ring. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective substitution of the hydrogen atom.
Stepwise Synthesis: This method involves the initial formation of an intermediate compound, which is then converted to this compound through subsequent reactions. For example, starting with a naphthalene derivative, the intermediate can be treated with an arsenic-containing reagent under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
1-Arsorosonaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding arsine derivative. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The arsorosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides or organometallic compounds are commonly employed in these reactions.
Major Products Formed:
Oxidation Products: Arsenic oxides and related compounds.
Reduction Products: Arsine derivatives.
Substitution Products: Various substituted naphthalene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Arsorosonaphthalene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in studying the biological effects of arsenic-containing compounds, including their interactions with biomolecules.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the context of anticancer and antimicrobial agents.
Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-Arsorosonaphthalene involves its interaction with molecular targets, such as enzymes and proteins. The arsorosyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied in the context of its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Arsorosonaphthalene can be compared with other similar compounds, such as:
1-Nitronaphthalene: A naphthalene derivative with a nitro group instead of an arsorosyl group. It has different chemical properties and reactivity.
1-Hydroxynaphthalene: A naphthalene derivative with a hydroxyl group. It is more polar and has different biological activities.
1-Bromonaphthalene: A naphthalene derivative with a bromine atom. It undergoes different substitution reactions compared to this compound.
Uniqueness: this compound’s uniqueness lies in the presence of the arsorosyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
5425-23-0 |
|---|---|
Formule moléculaire |
C10H7AsO |
Poids moléculaire |
218.08 g/mol |
Nom IUPAC |
1-arsorosonaphthalene |
InChI |
InChI=1S/C10H7AsO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
Clé InChI |
UULOYPQAZZKUDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2[As]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
![1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B14739541.png)



![(2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14739574.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B14739585.png)






